Hexamethylindanopyran, (4R,7R)-

Catalog No.
S13237224
CAS No.
252933-48-5
M.F
C18H26O
M. Wt
258.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylindanopyran, (4R,7R)-

CAS Number

252933-48-5

Product Name

Hexamethylindanopyran, (4R,7R)-

IUPAC Name

(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1

InChI Key

ONKNPOPIGWHAQC-RYUDHWBXSA-N

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Isomeric SMILES

C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C

Hexamethylindanopyran, specifically the (4R,7R) stereoisomer, is a synthetic organic compound classified under the category of polycyclic musks. Its chemical structure is characterized by a complex arrangement of carbon atoms and functional groups, which contributes to its unique properties and applications. The compound has the molecular formula C18H26OC_{18}H_{26}O and a molecular weight of approximately 258.4 g/mol. It features a bicyclic framework that includes a cyclopentane ring fused with a benzopyran structure, making it structurally similar to other synthetic musks like galaxolide .

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in oxidized derivatives that may exhibit different properties and biological activities.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of reduced products.
  • Substitution: This compound also participates in substitution reactions where functional groups can be replaced under specific conditions, allowing for the modification of its chemical structure.

Research into the biological activity of hexamethylindanopyran indicates potential interactions with various biological systems. It has been studied for its effects on cellular pathways and receptor interactions, which may influence physiological processes. The compound shows promise as a candidate for therapeutic applications, particularly in the field of fragrance chemistry and possibly in medicinal chemistry due to its unique structural features .

The synthesis of hexamethylindanopyran can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under controlled conditions. This method typically requires specific catalysts and solvents to ensure that the desired stereochemistry is obtained.
  • Multi-step Synthetic Routes: Various multi-step synthetic routes have been developed to produce hexamethylindanopyran from simpler organic molecules, allowing for flexibility in the synthesis process and enabling modifications to enhance yields or purity.

Hexamethylindanopyran is primarily used in:

  • Fragrance Industry: It serves as a key ingredient in perfumes and personal care products due to its musky scent profile. The compound enhances the olfactory properties of various formulations and is commonly found in products like soaps, shampoos, and deodorants .
  • Chemical Research: As a building block in organic synthesis, it is utilized in the development of more complex organic molecules for research purposes.
  • Potential Therapeutics: Ongoing research explores its potential therapeutic applications, particularly in drug development.

Studies have indicated that hexamethylindanopyran interacts with specific molecular targets within biological systems. Its mechanism of action involves binding to receptors or enzymes, potentially modulating their activities and influencing biological responses. This aspect makes it a subject of interest for further pharmacological studies aimed at understanding its therapeutic potential .

Hexamethylindanopyran shares structural similarities with several other compounds, notably:

Compound NameCAS NumberKey Features
Hexamethylindanopyran (4S,7R)252332-95-9A stereoisomer with distinct properties compared to (4R,7R)
Galaxolide1222-05-5A widely used synthetic musk with similar applications but different stereochemistry
Cyclopenta(g)-2-benzopyran derivativesVariesShares core structure but differs in substituents

Hexamethylindanopyran (4R,7R) is unique due to its specific stereochemistry which influences its reactivity and interactions with other molecules compared to its isomers and related compounds like galaxolide. The variations in stereochemistry among these compounds result in distinct chemical behaviors and biological activities, making this class of compounds particularly interesting in both fragrance formulation and potential therapeutic applications .

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

258.198365449 g/mol

Monoisotopic Mass

258.198365449 g/mol

Heavy Atom Count

19

UNII

PG681V3D94

Dates

Last modified: 08-10-2024

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